3-Azido-3-methylbutan-2-one
Overview
Description
3-Azido-3-methylbutan-2-one is an organic compound with the molecular formula C5H9N3O. It is a member of the azido ketones family, characterized by the presence of an azido group (-N3) attached to a ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-3-methylbutan-2-one typically involves the azidation of 3-methylbutan-2-one. One common method is the reaction of 3-methylbutan-2-one with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the ketone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted ketones or other derivatives.
Scientific Research Applications
3-Azido-3-methylbutan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-3-methylbutan-2-one involves its reactivity with various nucleophiles and electrophiles. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound acts as a building block for constructing complex molecular architectures .
Molecular Targets and Pathways: In biological systems, the azido group can interact with nucleophilic sites on proteins and nucleic acids, enabling the labeling and modification of biomolecules. This interaction is crucial for studying molecular pathways and developing targeted therapies .
Comparison with Similar Compounds
3-Methylbutan-2-one: Lacks the azido group, making it less reactive in click chemistry applications.
3-Azido-2-butanone: Similar structure but different positioning of the azido group, leading to variations in reactivity and applications.
Uniqueness: 3-Azido-3-methylbutan-2-one is unique due to its specific structure, which combines the reactivity of the azido group with the stability of the ketone. This combination makes it a valuable intermediate in synthetic chemistry and a versatile tool in various research applications .
Properties
IUPAC Name |
3-azido-3-methylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5(2,3)7-8-6/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMNONAEWXCAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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